1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is an organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazinone moiety attached to a piperidine ring via a butanoyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized by the cyclization of appropriate precursors such as o-nitroaniline derivatives with suitable reagents like sodium nitrite and acetic acid.
Attachment of the Butanoyl Linker: The benzotriazinone core is then reacted with a butanoyl chloride derivative under basic conditions to form the butanoyl-substituted benzotriazinone.
Coupling with Piperidine-4-carboxylic Acid: The final step involves the coupling of the butanoyl-substituted benzotriazinone with piperidine-4-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzotriazinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to investigate protein-ligand interactions and cellular signaling pathways.
Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone core can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A simpler benzotriazine derivative with similar core structure but lacking the butanoyl and piperidine moieties.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazine derivative with a hydroxyl group at the 3-position.
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid: A benzotriazine derivative with an acetic acid moiety instead of the butanoyl-piperidine structure.
Uniqueness
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the butanoyl linker and piperidine ring enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-15(20-10-7-12(8-11-20)17(24)25)6-3-9-21-16(23)13-4-1-2-5-14(13)18-19-21/h1-2,4-5,12H,3,6-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAIAYPRDIRQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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